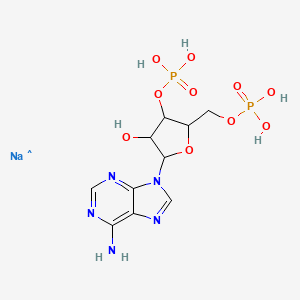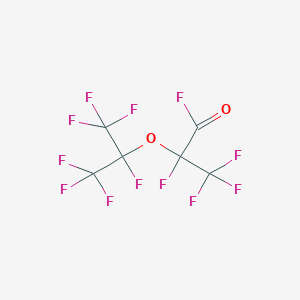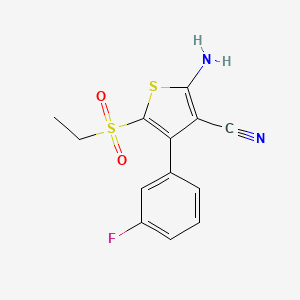
L-BTpNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-L-tyrosine p-nitroanilide, commonly referred to as L-BTpNA, is a synthetic compound used primarily as a substrate to identify, differentiate, and characterize serine carboxypeptidases and various proteases . This compound is particularly valuable in biochemical research due to its ability to provide insights into enzyme activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-tyrosine p-nitroanilide involves the reaction of N-Benzoyl-L-tyrosine with p-nitroaniline. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of N-Benzoyl-L-tyrosine p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-L-tyrosine p-nitroanilide undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of the amide bond.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using serine proteases such as trypsin and chymotrypsin.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Acylation reactions using acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Hydrolysis: Produces N-Benzoyl-L-tyrosine and p-nitroaniline.
Reduction: Produces N-Benzoyl-L-tyrosine p-phenylenediamine.
Substitution: Produces various N-acyl derivatives of L-tyrosine p-nitroanilide.
Scientific Research Applications
N-Benzoyl-L-tyrosine p-nitroanilide is widely used in scientific research for:
Enzyme Kinetics: As a substrate to study the activity and specificity of serine proteases.
Biochemical Assays: Used in colorimetric assays to measure enzyme activity based on the release of p-nitroaniline.
Drug Development: Screening potential inhibitors of serine proteases for therapeutic applications.
Protein Engineering: Investigating the structure-function relationship of proteases.
Mechanism of Action
N-Benzoyl-L-tyrosine p-nitroanilide acts as a substrate for serine proteases. The enzyme catalyzes the hydrolysis of the amide bond between the benzoyl-L-tyrosine and p-nitroaniline moieties. This reaction releases p-nitroaniline, which can be quantitatively measured due to its yellow color . The molecular target is the active site of the serine protease, where the catalytic triad (serine, histidine, and aspartate) facilitates the cleavage of the amide bond.
Comparison with Similar Compounds
N-Benzoyl-L-tyrosine p-nitroanilide is compared with other similar compounds such as:
N-Benzoyl-L-arginine p-nitroanilide: Used to study trypsin activity.
N-Succinyl-L-phenylalanine p-nitroanilide: Used to study chymotrypsin activity.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used to study elastase activity.
Uniqueness
The uniqueness of N-Benzoyl-L-tyrosine p-nitroanilide lies in its specificity for serine carboxypeptidases and its ability to provide a clear colorimetric readout, making it an invaluable tool in enzymology and biochemical research.
Properties
IUPAC Name |
N-[3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-19-12-6-15(7-13-19)14-20(24-21(27)16-4-2-1-3-5-16)22(28)23-17-8-10-18(11-9-17)25(29)30/h1-13,20,26H,14H2,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJERUMAUMMIPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)

![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)






